![molecular formula C15H11NO3S B2703558 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid CAS No. 152524-93-1](/img/structure/B2703558.png)

3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

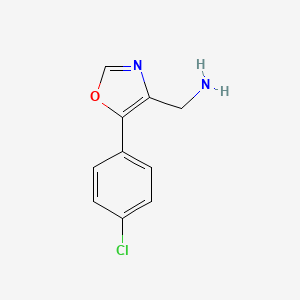

“3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” is a derivative of thieno[2,3-b]pyridine . Thieno[2,3-b]pyridine derivatives are an important class of heterocyclic compounds due to their pharmacological and biological utility, including anticancer, antidermatophytic, antimalarial, anti-Alzheimer’s, antifungal, anti-inflammatory, insecticidal, and antiviral activities . The molecular formula of this compound is C15H11NO3S .

Molecular Structure Analysis

The molecular structure of “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” consists of a thiophene ring fused to a pyridine ring . The thiophene is a 5-membered ring consisting of four carbon atoms and one sulfur atom, while the pyridine is a 6-membered ring consisting of five carbon atoms and one nitrogen center .Chemical Reactions Analysis

While the specific chemical reactions involving “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” are not detailed in the retrieved papers, thieno[2,3-b]pyridines are known to be involved in various chemical reactions. For instance, they can be synthesized using substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate as starting material or key intermediate .Physical And Chemical Properties Analysis

The average mass of “3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid” is 285.318 Da, and its monoisotopic mass is 285.045959 Da . Other physical and chemical properties specific to this compound are not provided in the retrieved papers.科学的研究の応用

Chemical Structure Analysis

The structural analysis of thieno[2,3-b]pyridine derivatives, including compounds similar to 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid, reveals that the thieno[2,3-b]pyridine residue exhibits a planarity, contributing to specific chemical and physical properties. These properties are significant for the development of materials with specific functionalities, including supramolecular assemblies facilitated by hydrogen bonding and π–π interactions, which are crucial for designing new materials and drugs (Pinheiro et al., 2012).

Coordination Polymers and Photophysical Properties

Thieno[2,3-b]pyridine derivatives have been utilized in the synthesis of lanthanide-based coordination polymers. These polymers exhibit unique crystal structures and photophysical properties, making them potential candidates for applications in materials science, particularly in luminescence and optoelectronic devices. The ability of these compounds to serve as ligands for lanthanide ions highlights their versatility in constructing materials with desirable optical properties (Sivakumar et al., 2011).

Electronic Materials

Benzo[4,5]thieno[2,3-b]pyridine derivatives have been identified as promising host materials for high-efficiency green and blue phosphorescent organic light-emitting diodes (OLEDs). The development of these materials contributes to the advancement of electronic displays and lighting technologies, showcasing the potential of thieno[2,3-b]pyridine derivatives in electronic applications. The high triplet energy of these compounds makes them suitable for use in devices requiring high quantum efficiency (Lee & Lee, 2013).

Synthetic Chemistry and Heterocyclic Compounds

Thieno[2,3-b]pyridine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds, including fused pyridine carboxylic acids and other complex structures. These synthetic routes offer a versatile toolkit for medicinal chemistry, allowing the creation of novel compounds with potential therapeutic applications. The ability to undergo combinatorial transformations expands the utility of these derivatives in drug discovery and development (Volochnyuk et al., 2010).

Antiproliferative Activity

The antiproliferative properties of thieno[2,3-b]pyridine derivatives have been explored, with specific modifications to the molecule structure showing activity against various cancer cell lines. This research avenue is crucial for the development of new anticancer agents, demonstrating the potential of thieno[2,3-b]pyridine derivatives in therapeutic applications. The structure-activity relationship studies help in understanding the molecular basis of their antiproliferative effects, paving the way for targeted cancer therapies (van Rensburg et al., 2017).

作用機序

Target of Action

The primary target of 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid is the Pim-1 kinase . Pim-1 kinase is a type of enzyme known as a serine/threonine kinase, which plays a crucial role in cell cycle progression, apoptosis, and cellular transformation.

Mode of Action

The exact mode of action of 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid It is believed that the compound interacts with its target, pim-1 kinase, and inhibits its activity . This inhibition could lead to changes in the cell cycle progression, apoptosis, and cellular transformation.

Result of Action

The molecular and cellular effects of 3-(Benzyloxy)thieno[2,3-b]pyridine-2-carboxylic acid ’s action are likely related to its inhibition of Pim-1 kinase. This could result in changes in cell growth and survival, potentially leading to effects such as the induction of apoptosis or the inhibition of cellular transformation .

特性

IUPAC Name |

3-phenylmethoxythieno[2,3-b]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c17-15(18)13-12(11-7-4-8-16-14(11)20-13)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNYNDOBHVHXTIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(SC3=C2C=CC=N3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B2703477.png)

![2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B2703481.png)

![N-[(1S)-1-(pyridin-2-yl)ethyl]methanesulfonamide](/img/structure/B2703483.png)

![2-(2-{[2-(Dimethylamino)ethyl]sulfanyl}-1,3-thiazol-4-yl)acetic acid](/img/structure/B2703484.png)

![1-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2703485.png)

![ethyl 4-(2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2703488.png)

![2-Ethyl-5-(furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2703492.png)

![6-Methyl-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2703494.png)

![2-[4-(4-ethoxyphenyl)-5-methyl-2-phenylimino-1,3-thiazol-3-yl]ethyl Benzoate](/img/structure/B2703495.png)

![Methyl (E)-4-[4-(5-methylthiophene-2-carbonyl)piperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B2703498.png)